molecular formula C7H8INO2 B11786509 Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate

Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B11786509
M. Wt: 265.05 g/mol
InChI Key: GZSIEMMMDXHNJG-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that contains a pyrrole ring substituted with an iodine atom at the 3-position, a methyl group at the 1-position, and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative. One common method is the reaction of 1-methyl-1H-pyrrole-2-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine, at room temperature.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, typically in an acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, usually in anhydrous solvents.

Major Products

    Substitution: Products include 3-amino-1-methyl-1H-pyrrole-2-carboxylate or 3-thio-1-methyl-1H-pyrrole-2-carboxylate.

    Oxidation: Products include pyrrole-2,3-diones or other oxidized derivatives.

    Reduction: Products include 1-methyl-1H-pyrrole-2-carbinol.

Scientific Research Applications

Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Material Science: It is explored for its potential use in the synthesis of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methylpyrrole-2-carboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate: Contains a chlorine atom, which also influences its chemical and biological properties.

Uniqueness

Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can enhance its reactivity in substitution reactions and potentially improve its binding affinity in biological systems.

Properties

Molecular Formula

C7H8INO2

Molecular Weight

265.05 g/mol

IUPAC Name

methyl 3-iodo-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C7H8INO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3

InChI Key

GZSIEMMMDXHNJG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C(=O)OC)I

Origin of Product

United States

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